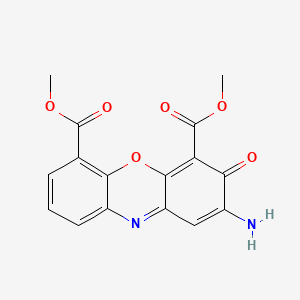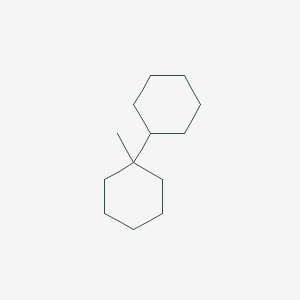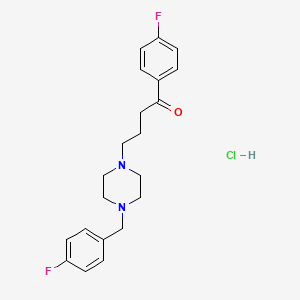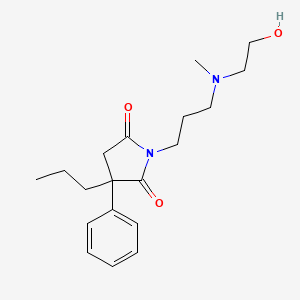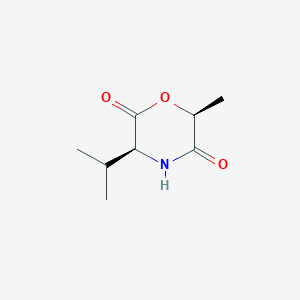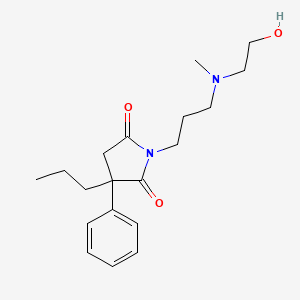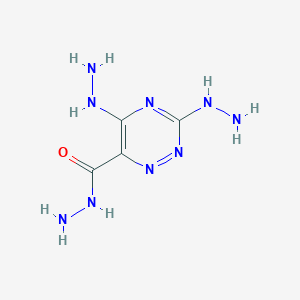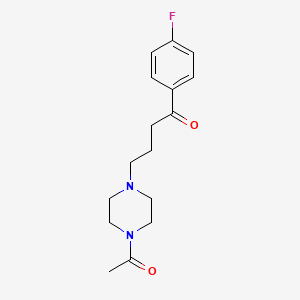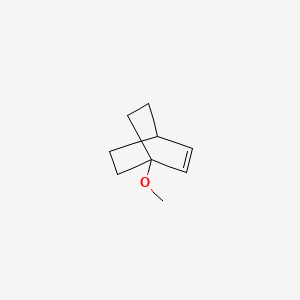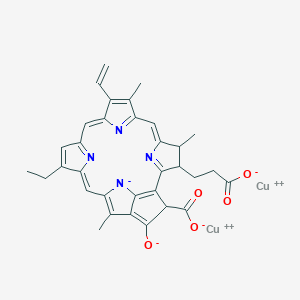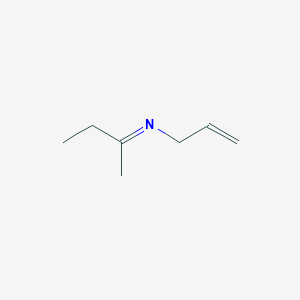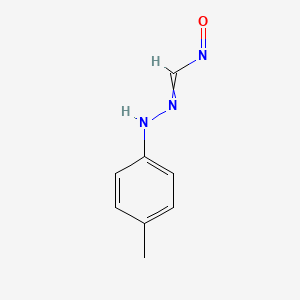
N'-(4-Methylphenyl)-N-oxomethanehydrazonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(4-Methylphenyl)-N-oxomethanehydrazonamide is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound belongs to the class of hydrazonamides, which are known for their diverse biological activities and utility in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Methylphenyl)-N-oxomethanehydrazonamide typically involves the reaction of 4-methylphenylhydrazine with an appropriate carbonyl compound under controlled conditions. One common method involves the condensation of 4-methylphenylhydrazine with formaldehyde, followed by oxidation to yield the desired hydrazonamide. The reaction is usually carried out in the presence of a catalyst such as acetic acid, and the mixture is heated under reflux conditions to facilitate the formation of the product .
Industrial Production Methods
On an industrial scale, the production of N’-(4-Methylphenyl)-N-oxomethanehydrazonamide may involve continuous flow synthesis techniques to ensure consistent quality and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, thereby optimizing the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N’-(4-Methylphenyl)-N-oxomethanehydrazonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to yield hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted hydrazonamides, oxides, and hydrazine derivatives, each with distinct chemical and physical properties .
Applications De Recherche Scientifique
N’-(4-Methylphenyl)-N-oxomethanehydrazonamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which N’-(4-Methylphenyl)-N-oxomethanehydrazonamide exerts its effects involves interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes involved in cellular metabolism, such as oxidoreductases and hydrolases.
Pathways Involved: It interferes with the oxidative stress response pathway, leading to the generation of reactive oxygen species (ROS) that can induce cell death in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-(4-Methylphenyl)-N-oxomethanehydrazide
- N’-(4-Methylphenyl)-N-oxomethanehydrazone
- N’-(4-Methylphenyl)-N-oxomethanehydrazine
Uniqueness
N’-(4-Methylphenyl)-N-oxomethanehydrazonamide is unique due to its specific hydrazonamide structure, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Numéro CAS |
24621-52-1 |
|---|---|
Formule moléculaire |
C8H9N3O |
Poids moléculaire |
163.18 g/mol |
Nom IUPAC |
N'-(4-methylanilino)-N-oxomethanimidamide |
InChI |
InChI=1S/C8H9N3O/c1-7-2-4-8(5-3-7)11-9-6-10-12/h2-6,11H,1H3 |
Clé InChI |
CIIZTJOVEILWBF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NN=CN=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


